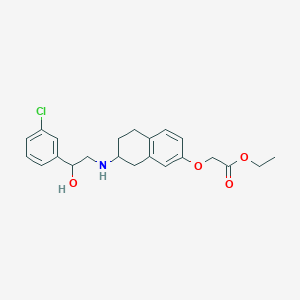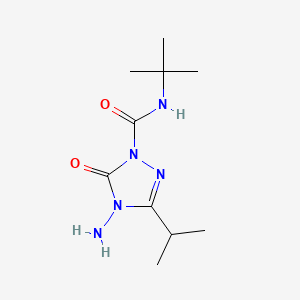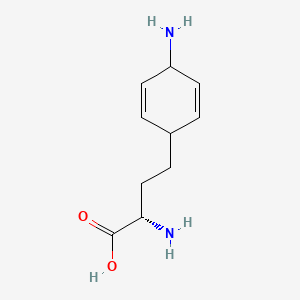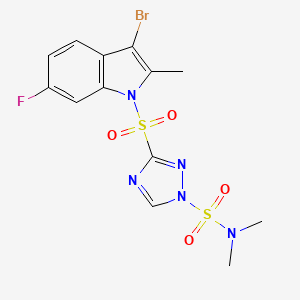
Amisulbrom
Overview
Description
Amisulbrom is a sulfonamide fungicide . It is used to control oomycete diseases . The molecular formula of this compound is C13H13BrFN5O4S2 . It was developed by Nissan Chemical Industries Limited .
Synthesis Analysis
The synthesis of this compound involves the addition of absolute ethyl alcohol into the residual liquid, followed by evaporation of the residual water. Anhydrous ether-n-hexane is then added and stirred at room temperature for a period of time. After suction filtration and drying under reduced pressure, a crude product of the 2-oxocyclohexyl sodium sulfonate is obtained .
Physical And Chemical Properties Analysis
This compound has an average mass of 466.306 Da and a mono-isotopic mass of 464.957642 Da . It has a density of 1.9±0.1 g/cm3, a boiling point of 651.5±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.0 mmHg at 25°C .
Scientific Research Applications
1. Aquatic Toxicity Studies
Amisulbrom, primarily used as a fungicide, has been studied for its potential toxicity to aquatic species. A study involving zebrafish (Danio rerio) demonstrated that exposure to this compound caused severe developmental defects in embryos. These included pericardial edema, blood-clot clustering, altered hatching rates, decreased heart rates, and abnormal hemoglobin distributions. The study also noted abnormal expression of genes associated with cardiovascular development in response to this compound, indicating specific effects on cardiovascular development in aquatic organisms (Ma & Li, 2021).
2. Fungicidal Activity and Chemical Synthesis
This compound has been acknowledged for its high efficacy against cucumber downy mildew, a significant agricultural disease. However, its synthesis involves high costs due to the incorporation of the bromoindole ring. Research aimed at developing cost-effective and eco-friendly alternatives led to the synthesis of 1,2,4-triazole-1,3-disulfonamide derivatives, with some compounds demonstrating comparable fungicidal activity to this compound. This research provided insights into structural requirements for effective fungicides and guides the design of active compounds with novel skeletons at lower costs (Lin et al., 2020).
3. Analytical Methods for Detecting Residues
A method to analyze this compound residues in various agricultural commodities was developed, using techniques such as HPLC-UVD/MS. This methodology is crucial for ensuring the safety and regulatory compliance of food products treated with this compound. The study established a reliable and reproducible method for routine determination of this compound residues, which is vital for food safety and consumer protection (Ahn et al., 2014).
4. Environmental Fate and Behavior
Research on the hydrolysis of this compound in natural water systems investigated the effects of variables like pH and temperature. This study provided insights into the environmental behavior of this compound, including the identification of hydrolysis products and a proposed transformation mechanism. It was found that this compound hydrolyzes rapidly in alkaline conditions and that its hydrolysis products may be more toxic than the parent compound. This information is critical for understanding the potential environmental impact of this compound (Pang et al., 2020).
5. Agricultural Residue Dissipation and Risk Assessment
Studies on the dissipation pattern of this compound in crops like Korean melon and cucumber have been conducted to establish safe pre-harvest residue limits and assess consumer health risks. These studies utilized techniques like liquid chromatography and mass spectrometry for residue analysis. The findings aid in determining appropriate application rates and intervals for this compound to ensure consumer safety and compliance with maximum residue limits (Kabir et al., 2017).
Mechanism of Action
Target of Action
Amisulbrom is a quinone inside inhibitor (QiI) . It primarily targets the cytochrome bc1 complex of the mitochondrial respiratory chain . This complex plays a crucial role in cellular respiration, a process that generates energy for the cell .
Mode of Action
This compound acts by inhibiting the cytochrome bc1 complex . In oomycetes, this compound restricts the development of zoosporangia and eliminates the mobile zoospores . This mode of action suggests that this compound may also be effective against the zoospores and sporangia of P. brassicae, thereby helping to prevent both primary and secondary infections .
Biochemical Pathways
This compound’s inhibition of the cytochrome bc1 complex disrupts the electron transport chain, a key component of cellular respiration . This disruption prevents the cell from producing energy efficiently, leading to cell death .
Result of Action
This compound’s action results in significant cellular effects. For instance, in zebrafish embryos, exposure to this compound caused disorders in the visual phototransduction system . It also led to phenotypic microphthalmia, dysregulation of gene transcription levels related to retinal cell layer differentiation, and increased retinal apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, this compound is stable in acidic and neutral aqueous solutions at 25°C, while it quickly hydrolyzes with a half-life of 4.5 days at pH 9.0 and 25°C . Additionally, this compound’s effectiveness can vary with different application rates and formulations .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Amisulbrom plays a role in biochemical reactions by inhibiting the cytochrome bc1 complex of the mitochondrial respiratory chain . This complex is a crucial component of the electron transport chain, which is involved in ATP production. By inhibiting this complex, this compound disrupts the energy production within the cell .
Cellular Effects
This compound has been shown to cause disorders in the visual phototransduction system in zebrafish embryos . Exposure to this compound resulted in phenotypic microphthalmia, dysregulation of gene transcription levels related to retinal cell layer differentiation, and increased retinal apoptosis . Additionally, the content of glutathione and malondialdehyde increased significantly after exposure to this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the cytochrome bc1 complex, thereby inhibiting its function . This binding interaction disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have persistent effects. For example, in zebrafish embryos, the effects of this compound were observed from 3 hours post-fertilization (hpf) to 72 hpf . Over time, the effects of this compound on retinal development became more pronounced .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In zebrafish embryos, different concentrations of this compound (0, 0.0075, 0.075, or 0.75 μM) were tested . Higher concentrations of this compound resulted in more pronounced effects on retinal development .
Metabolic Pathways
This compound is involved in the electron transport chain, a metabolic pathway crucial for ATP production . By inhibiting the cytochrome bc1 complex, this compound disrupts this pathway, leading to decreased ATP production and increased production of reactive oxygen species .
Transport and Distribution
This compound is moderately mobile and there is not a high risk of the substance leaching to groundwater . It may be persistent in soil systems but is not expected to persist in water systems .
Subcellular Localization
The subcellular localization of this compound is primarily at the mitochondria, where it binds to the cytochrome bc1 complex . This localization is crucial for its function as an inhibitor of the electron transport chain .
properties
IUPAC Name |
3-(3-bromo-6-fluoro-2-methylindol-1-yl)sulfonyl-N,N-dimethyl-1,2,4-triazole-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFN5O4S2/c1-8-12(14)10-5-4-9(15)6-11(10)20(8)25(21,22)13-16-7-19(17-13)26(23,24)18(2)3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREATYVWRHIPIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1S(=O)(=O)C3=NN(C=N3)S(=O)(=O)N(C)C)C=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFN5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058063 | |
| Record name | Amisulbrom | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 0.11 g/L at 20 °C, pH 9, In hexane 0.2643; toluene 88.63; dichloromethane >250; acetone >250; ethyl acetate >250; methanol 10.11; octanol 2.599 (g/L at 20 °C) | |
| Record name | Amisulbrom | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.61 at 20 °C | |
| Record name | Amisulbrom | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.8X10-5 mPa /1.35X10-10 mm Hg/ at 25 °C | |
| Record name | Amisulbrom | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Amisulbrom ... is an oomycete-specific fungicide which acts by inhibiting the mitochondrial respiration within the fungus target species. | |
| Record name | Amisulbrom | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Fine powder | |
CAS RN |
348635-87-0 | |
| Record name | Amisulbrom | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=348635-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amisulbrom [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0348635870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amisulbrom | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | amisulbrom (ISO); 3-(3-bromo-6-fluoro-2-methylindol-1-ylsulfonyl)-N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMISULBROM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM460IQC3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Amisulbrom | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
128.6-130.0 °C | |
| Record name | Amisulbrom | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8031 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Amisulbrom?
A1: this compound is a quinone inside inhibitor (QiI) fungicide. [, , ] It acts by binding to the cytochrome bc1 complex (complex III) within the mitochondrial respiratory chain of oomycete fungi. [, , , ] This binding disrupts the electron transport chain, ultimately inhibiting cellular respiration and leading to fungal death. [, ]
Q2: How does the inhibition of the cytochrome bc1 complex by this compound affect fungi?
A2: By disrupting the electron transport chain, this compound inhibits the production of ATP, the primary energy source for cellular processes. [, ] This energy depletion disrupts vital fungal functions, leading to growth inhibition and eventually cell death. [, ]
Q3: Are there any specific downstream effects of this compound on fungal cells?
A3: Research suggests that this compound affects multiple fungal processes. Studies observed inhibited spore germination, reduced viability of spores, and abnormal germ tube development in Phytophthora litchii and Plasmopara viticola. [, , ] Additionally, studies on P. litchii noted the inhibition of cytochrome bc1 complex activity in the presence of specific mutations. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C21H17BrN2O3S. Its molecular weight is 457.35 g/mol.
Q5: How stable is this compound under different storage conditions?
A5: A study showed that cucumber samples stored at -20°C experienced no significant loss of this compound. Storage at 4°C resulted in a 7.3–14.5% loss after 120 hours. Storage at 25°C led to a more significant reduction of 5.8–37.7%. [] This suggests that this compound is relatively stable at lower temperatures.
Q6: Does food processing affect this compound residue levels?
A6: Yes, various processing methods can affect this compound residues. Washing and cooking reduced levels by 5.5–50.9%, with higher temperatures and longer processing times leading to greater reductions. []
Q7: What is known about the structure-activity relationship of this compound and its analogs?
A7: Research suggests that specific structural modifications can influence the activity of this compound analogs. For instance, a study on P. litchii found that mutations leading to H15Y or G30E amino acid changes in the cytochrome b protein decreased the binding affinity of this compound. [] Another study identified a novel point mutation, S33L, in the cytochrome b protein, which conferred resistance to ametoctradin and increased sensitivity to this compound in P. litchii. [] This highlights the importance of specific structural features for this compound binding and activity.
Q8: Have any this compound analogs been developed with improved activity?
A8: Research exploring 1,2,4-triazole-1,3-disulfonamide derivatives as this compound analogs has shown promising results. Compound 1j exhibited comparable fungicidal activity to this compound against cucumber downy mildew while being more cost-effective to synthesize. [] This finding suggests the potential for developing novel fungicides inspired by the this compound scaffold.
Q9: Has resistance to this compound been observed in any fungal species?
A9: While dedicated studies on this compound resistance are limited in the provided papers, there is evidence of potential resistance mechanisms. A study on P. litchii indicated cross-resistance between this compound and cyazofamid, suggesting a possible shared mode of action or resistance mechanism. [] This highlights the need for further research to fully characterize this compound resistance and its implications for long-term disease management.
Q10: What is the role of alternative oxidase (AOX) in fungicide resistance?
A10: AOX is an alternative respiratory pathway that some fungi can utilize when their main respiratory chain is disrupted. [] In Plasmopara viticola, AOX-related mechanisms have been linked to resistance against complex III inhibitors, posing a challenge to their efficacy. [] This highlights the need to consider alternative respiratory pathways when developing and managing fungicides like this compound.
Q11: What analytical techniques are commonly used to quantify this compound residues in food samples?
A11: Several studies utilized a combination of modified QuEChERS extraction followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for the analysis of this compound residues in various matrices, including cucumber and melon. [, , ]
Q12: What are the advantages of using HPLC-UVD/MS for this compound analysis?
A12: Studies highlighted the effectiveness of HPLC-UVD/MS for quantifying this compound residues in agricultural commodities like apple, green pepper, kimchi cabbage, potato, and hulled rice. [, ] This method provided sensitive and reproducible results with good recovery rates, making it suitable for routine analysis.
Q13: What is the environmental fate of this compound?
A13: While specific details are limited in the provided research, one study investigated the hydrolysis of this compound in buffer solutions and natural water samples. [] Further research is needed to fully understand its degradation pathway, persistence in the environment, and potential effects on ecosystems.
Q14: Are there any viable alternatives to this compound for controlling oomycete diseases?
A15: Yes, several other fungicides are used to control oomycete diseases. These include other QiI fungicides like ametoctradin, as well as fungicides with different modes of action, such as cyazofamid, dimethomorph, mandipropamid, mancozeb, metalaxyl, oxathiapiprolin and propamocarb. [, , , , ] The choice of fungicide depends on factors like the specific pathogen, crop, and resistance management strategies. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



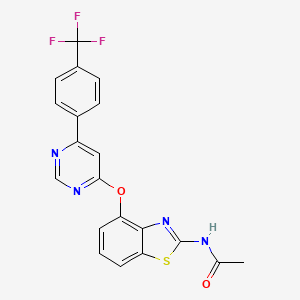
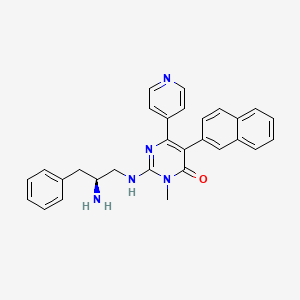
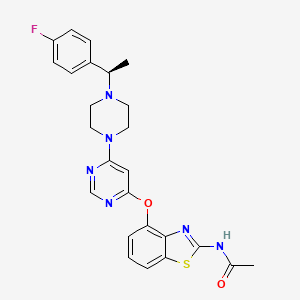
![Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine](/img/structure/B1667042.png)
![{2-[6-(2-Acetylamino-benzothiazol-4-yloxy)-pyrimidin-4-yl]-5-trifluoromethyl-phenyl}carbamic acid tert-butyl ester](/img/structure/B1667043.png)

